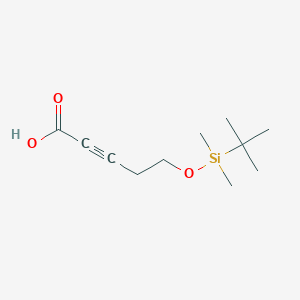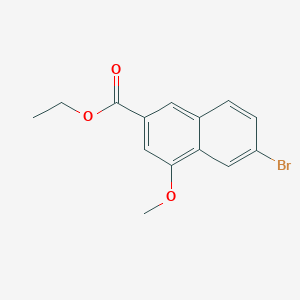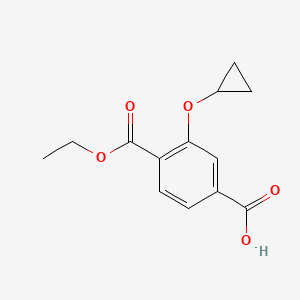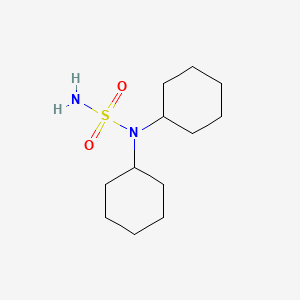
N,N-dicyclohexylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexylsulfamide: is an organic compound with the molecular formula C12H24N2O2S . It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-dicyclohexylsulfamide can be synthesized through the condensation reaction of sodium cyclamate in the solid state. This process involves heating sodium cyclamate, which promotes the formation of the desired sulfamide compound .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dicyclohexylsulfamide undergoes various chemical reactions, including nucleophilic substitution reactions (SN1 and SN2), oxidation, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution Reactions: These reactions often involve the use of solvents with specific properties such as dielectric constant and hydrogen-bonding ability.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, leading to the formation of various reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted sulfamides, while oxidation and reduction reactions produce oxidized or reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
N,N-dicyclohexylsulfamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has demonstrated anxiolytic and anticonvulsant activities, making it a potential candidate for the development of drugs targeting the central nervous system.
Biological Research: The compound’s ability to interact with the benzodiazepine binding site of the GABAA receptor suggests its potential use in studying neurological disorders and developing therapeutic agents.
Industrial Applications: this compound is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N-dicyclohexylsulfamide involves its interaction with specific molecular targets, such as the benzodiazepine binding site of the GABAA receptor. This interaction leads to anxiolytic and anticonvulsant effects by modulating the activity of the receptor and influencing neurotransmitter release in the central nervous system .
Comparación Con Compuestos Similares
N,N-diphenethylsulfamide: Another sulfamide derivative with similar anxiolytic and anticonvulsant activities.
N,N-dimethylsulfamide: A structurally related compound with different chemical properties and applications.
Uniqueness: N,N-dicyclohexylsulfamide is unique due to its specific interaction with the benzodiazepine binding site of the GABAA receptor, which distinguishes it from other sulfamide derivatives. Its unique chemical structure also contributes to its distinct physical and chemical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H24N2O2S |
|---|---|
Peso molecular |
260.40 g/mol |
Nombre IUPAC |
[cyclohexyl(sulfamoyl)amino]cyclohexane |
InChI |
InChI=1S/C12H24N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,13,15,16) |
Clave InChI |
BCXPMVBVPKVCID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
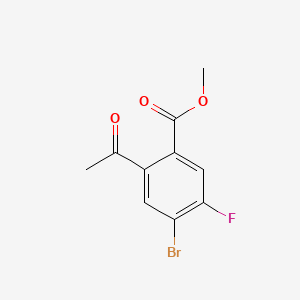



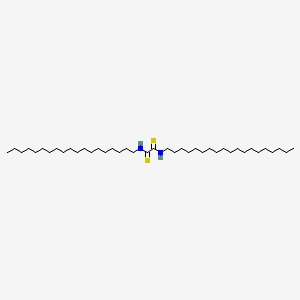

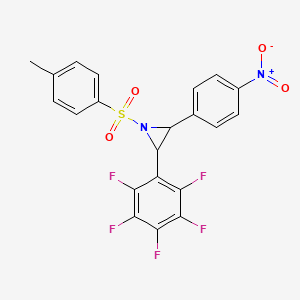
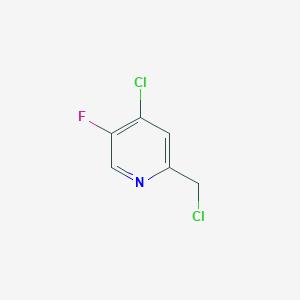
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
